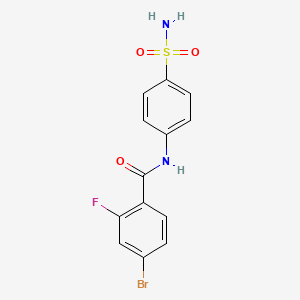

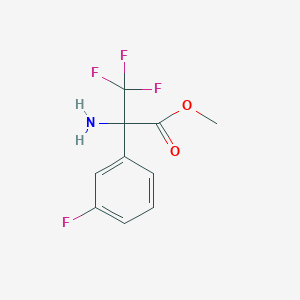

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide and related compounds involves multiple steps, including the use of IR, H and C-NMR, mass spectrometry, and elemental analysis for characterization. The crystal structure of similar compounds has been determined from single crystal X-ray diffraction data, showcasing the complexity and precision required in synthesizing such compounds (Saeed et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of related benzamide derivatives has been conducted using techniques like X-ray diffraction. These analyses provide insights into the dihedral angles between benzene rings and the overall geometry of the molecules, which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Chemical Reactions and Properties

Research into sulfonamide-derived compounds reveals the synthesis and characterization of benzamide derivatives and their transition metal complexes. These studies delve into the nature of bonding, structure, and the biological activity of the compounds, providing a foundation for understanding the chemical reactions and properties of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of benzamide derivatives, including 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, can be inferred from studies focusing on crystallization behaviors, melting points, and solubility. These properties are essential for determining the compound's stability, storage, and handling requirements.

Chemical Properties Analysis

The chemical properties of benzamide derivatives are highlighted by their interactions with various reagents and the formation of complexes with metals. Studies on the synthesis and characterization of these compounds emphasize their reactivity, highlighting potential areas for further research and application (Binzet et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Benzothiophene carboxamide derivatives, which are structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been identified as potent inhibitors of Plasmodium enoyl-acyl carrier protein (ACP) reductase (PfENR), showing promise for the development of new antimalarial drugs. These compounds exhibit competitive kinetics with cofactor and uncompetitive kinetics with the substrate, suggesting their potential as effective antimalarial agents (Banerjee et al., 2011).

Antimicrobial and Antibiofilm Properties

Thiourea derivatives containing halogenated phenyl rings, akin to the structure of 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have demonstrated significant anti-pathogenic activity, particularly against bacteria known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. This research highlights the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Carbonic Anhydrase Inhibition

A series of benzamide-4-sulfonamides, structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. These studies found that the compounds are potent inhibitors of human isoforms hCA I, II, VII, and IX, highlighting their potential as therapeutic agents for conditions where CA activity is implicated (Abdoli et al., 2018).

Novel Sulfonamide Synthesis

Research into the synthesis of novel sulfonamide derivatives, including compounds structurally related to 4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide, has led to the development of new methodologies for creating sulfonamides with potential biological activities. These synthetic approaches have opened avenues for the exploration of sulfonamides in drug discovery and development (Ulus et al., 2013).

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O3S/c14-8-1-6-11(12(15)7-8)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZSMORANYXNFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Br)F)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-2-fluoro-N-(4-sulfamoylphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2496433.png)

![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)

![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2496447.png)

![2-chloro-3-({[(2-methoxybenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2496448.png)

![(4-(2-Benzoylbenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2496451.png)